N-{[4-(acetylsulfamoyl)phenyl]carbamothioyl}-4-(propan-2-yl)benzamide
Description
N-{[4-(acetylsulfamoyl)phenyl]carbamothioyl}-4-(propan-2-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an acetylsulfamoyl group, a carbamothioyl group, and a propan-2-ylbenzamide moiety.
Properties
IUPAC Name |
N-[[4-(acetylsulfamoyl)phenyl]carbamothioyl]-4-propan-2-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S2/c1-12(2)14-4-6-15(7-5-14)18(24)21-19(27)20-16-8-10-17(11-9-16)28(25,26)22-13(3)23/h4-12H,1-3H3,(H,22,23)(H2,20,21,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOSMOLAITDLVKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(acetylsulfamoyl)phenyl]carbamothioyl}-4-(propan-2-yl)benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the acetylsulfamoyl intermediate: This involves the reaction of aniline with acetic anhydride and sulfuric acid to form the acetylsulfamoyl group.
Introduction of the carbamothioyl group: This step involves the reaction of the acetylsulfamoyl intermediate with thiourea under acidic conditions.
Coupling with 4-(propan-2-yl)benzamide: The final step involves the coupling of the carbamothioyl intermediate with 4-(propan-2-yl)benzamide using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(acetylsulfamoyl)phenyl]carbamothioyl}-4-(propan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetylsulfamoyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
N-{[4-(acetylsulfamoyl)phenyl]carbamothioyl}-4-(propan-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-{[4-(acetylsulfamoyl)phenyl]carbamothioyl}-4-(propan-2-yl)benzamide involves its interaction with specific molecular targets. The acetylsulfamoyl group can interact with enzymes, potentially inhibiting their activity. The carbamothioyl group may also play a role in binding to proteins or other biomolecules, affecting their function. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-{[4-(acetylsulfamoyl)phenyl]carbamothioyl}-3-methylbutanamide
- N-{[4-(acetylsulfamoyl)phenyl]carbamothioyl}acetamide
- N-{[4-(acetylsulfamoyl)phenyl]carbamothioyl}propanamide
Uniqueness
N-{[4-(acetylsulfamoyl)phenyl]carbamothioyl}-4-(propan-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
